(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[322]nonane is a complex organic compound with a unique structure that includes imidazole, pyrazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane involves multiple steps, including the formation of the imidazole, pyrazole, and furan rings, followed by their integration into the diazabicyclononane framework. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new medications.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in industrial applications.
Mechanism of Action
The mechanism of action of (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclononane derivatives and molecules containing imidazole, pyrazole, and furan rings. Examples include:
- (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane
- (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]octane
Uniqueness
The uniqueness of (1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N6O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C20H26N6O/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24)/t15-,16+/m0/s1 |
InChI Key |
PJYHAZFCIWUKAT-JKSUJKDBSA-N |
Isomeric SMILES |
CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5 |
Canonical SMILES |
CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5 |
Origin of Product |
United States |
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